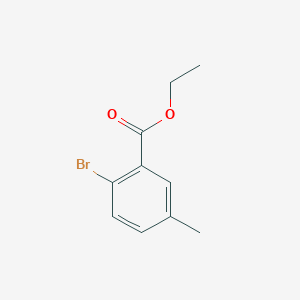

Ethyl 2-bromo-5-methylbenzoate

Description

Ethyl 2-bromo-5-methylbenzoate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Properties

IUPAC Name |

ethyl 2-bromo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBKEVGEFGDOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-methylbenzoate can be synthesized through several methods. One common method involves the bromination of 5-methylbenzoic acid followed by esterification. The process typically involves the following steps:

Bromination: 5-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the second position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 2-bromo-5-methylbenzyl alcohol.

Oxidation: Formation of 2-bromo-5-methylbenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methylbenzoate depends on its specific application. In general, the compound can act as an electrophile due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This property is exploited in various synthetic reactions where the compound serves as a key intermediate. The ester group can also participate in hydrolysis reactions, leading to the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Ethyl 2-bromo-5-methylbenzoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-bromo-4-methylbenzoate: Bromine atom at the fourth position instead of the second position.

Ethyl 2-bromo-5-methoxybenzoate: Methoxy group at the fifth position instead of a methyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the bromine atom and the ester group makes it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 2-bromo-5-methylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of Ethyl 5-methylbenzoate : This involves the electrophilic bromination of the aromatic ring using bromine or brominating agents.

- Esterification Reactions : The compound can also be synthesized via esterification reactions involving 2-bromo-5-methylbenzoic acid and ethanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds with bromine substitutions have been shown to inhibit bacterial growth, suggesting that this compound may also possess such properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential application in developing new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The compound's electrophilic nature allows it to interact with cellular nucleophiles, which may contribute to its cytotoxic effects on tumor cells.

The mechanism of action for this compound is primarily attributed to its electrophilic characteristics due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, which can lead to the modification of biomolecules such as proteins and nucleic acids. The resulting changes may affect cellular functions and promote apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of bromo-substituted benzoates revealed that this compound showed a notable reduction in the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research : In a recent investigation, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with this compound resulted in significant cell death and reduced viability, suggesting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against Gram-positive bacteria |

| Methyl 2-bromo-4-methylbenzoate | Moderate | Low | Less effective due to different substitution |

| Ethyl 4-bromo-3-methylbenzoate | Low | Moderate | Different position affects reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.